molecular formula C19H21N3O4 B3463029 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrobenzyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrobenzyl)piperazine

Cat. No. B3463029
M. Wt: 355.4 g/mol
InChI Key: YBVYBXITRCVUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrobenzyl)piperazine, also known as BNBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrobenzyl)piperazine is not fully understood. However, it has been suggested that this compound may act as a serotonin receptor agonist, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
In animal studies, this compound has been shown to decrease anxiety and depression-like behaviors. This compound has also been shown to decrease inflammation and inhibit tumor growth. However, the exact biochemical and physiological effects of this compound in humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrobenzyl)piperazine in lab experiments is its relatively simple synthesis method. This compound is also stable under standard laboratory conditions. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrobenzyl)piperazine. One direction is to further investigate its potential therapeutic applications in the fields of neuroscience, inflammation, and cancer. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans. Additionally, the development of new analogs of this compound may lead to compounds with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various fields of science. Its synthesis method is relatively simple, and it has been shown to have anxiolytic, antidepressant, anti-inflammatory, and antitumor properties in animal studies. However, further research is needed to fully understand its mechanism of action and biochemical and physiological effects in humans.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrobenzyl)piperazine has been studied for its potential therapeutic applications in various fields of science. In the field of neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been studied for its potential anti-inflammatory and antitumor properties.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-22(24)17-4-1-15(2-5-17)12-20-7-9-21(10-8-20)13-16-3-6-18-19(11-16)26-14-25-18/h1-6,11H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVYBXITRCVUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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